

# 16-(R)-Iloprost-d4 chemical properties and stability

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## Compound of Interest

Compound Name: 16-(R)-Iloprost-d4

Cat. No.: B1152219

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An In-Depth Technical Guide to **16-(R)-Iloprost-d4**: Chemical Properties and Stability

## Abstract

**16-(R)-Iloprost-d4** is the deuterated form of 16-(R)-Iloprost, a stereoisomer of the synthetic prostacyclin (PGI<sub>2</sub>) analog, Iloprost.<sup>[1][2]</sup> As a stable, labeled internal standard, it is crucial for the accurate quantification of Iloprost in various biological matrices during preclinical and clinical research. This technical guide provides a comprehensive overview of the chemical properties, stability, and biological context of **16-(R)-Iloprost-d4**, intended for researchers, scientists, and professionals in drug development.

## Chemical Properties

**16-(R)-Iloprost-d4** is characterized by the substitution of four hydrogen atoms with deuterium atoms on the pentanoic acid side chain. This isotopic labeling provides a distinct mass signature for mass spectrometry-based detection without significantly altering its chemical behavior.

Table 1: Chemical and Physical Properties of **16-(R)-Iloprost-d4**

Property	Value	Source
Analyte Name	16-(R)-Iloprost-d4	[3]
Synonyms	[3aS- [2E,3aα,4α(1E,3R,4S),5β,6aα]] - 5-[Hexahydro-5-hydroxy-4-(3-hydroxy-4-meth...	[3]
Molecular Formula	C <sub>22</sub> D <sub>4</sub> H <sub>28</sub> O <sub>4</sub>	[3]
Molecular Weight	364.51 g/mol	[1]
Accurate Mass	364.255 Da	[3]
CAS Number	74843-13-3	[1][2]
Physical State	A solution in methyl acetate	[2][4]
Purity	≥99% deuterated forms (d <sub>1</sub> -d <sub>4</sub> )	[4]

## Stability and Storage

Proper handling and storage are paramount to maintaining the integrity of **16-(R)-Iloprost-d4**.

- **Storage Conditions:** For long-term storage, it is recommended to keep the compound as a solution in methyl acetate.
- **Shipping:** The compound is typically shipped at room temperature within the continental US, though this may vary for other locations.[2][5][6]
- **Long-term Stability:** When stored as recommended, **16-(R)-Iloprost-d4** is stable for at least two years.[2]

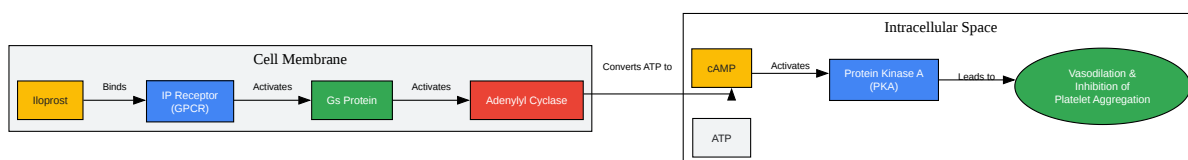
## Biological Activity and Mechanism of Action of Iloprost

**16-(R)-Iloprost-d4** is intended for use as an internal standard and is not for human or veterinary use.[2] Its non-deuterated counterpart, Iloprost, is a potent synthetic analog of prostacyclin (PGI<sub>2</sub>) used to treat conditions like pulmonary arterial hypertension (PAH).[1][7]

Iloprost exerts its effects by binding to prostacyclin (IP) receptors, which are G protein-coupled receptors (GPCRs).[7] This binding initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.[7]

The primary signaling pathway for Iloprost is as follows:

- **Receptor Binding:** Iloprost binds to the IP receptor on the surface of vascular smooth muscle cells and platelets.[7]
- **G Protein Activation:** This binding activates the associated Gs protein.[8]
- **Adenylyl Cyclase Activation:** The activated Gs protein stimulates adenylyl cyclase.[7]
- **cAMP Production:** Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[7]
- **PKA Activation:** The increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[8]
- **Downstream Effects:** PKA activation results in the phosphorylation of various downstream targets, leading to vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects.[7][8]



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Caption: Iloprost signaling pathway via the IP receptor.

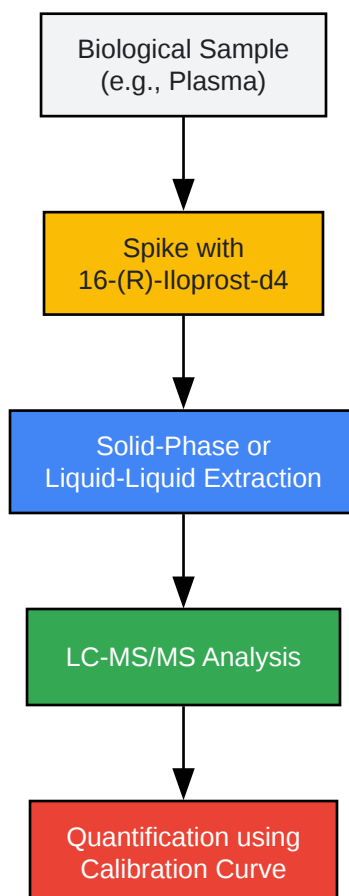
## Experimental Protocols and Methodologies

As a deuterated standard, **16-(R)-Iloprost-d4** is primarily used in quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).<sup>[4]</sup>

General Protocol for Quantification of Iloprost in a Biological Sample:

- Sample Preparation:
  - A known amount of the internal standard, **16-(R)-Iloprost-d4**, is spiked into the biological sample (e.g., plasma, urine).
  - The sample undergoes extraction, typically solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte and internal standard from matrix components.
  - The extracted sample is then concentrated and reconstituted in a suitable solvent for analysis.
- LC-MS/MS Analysis:
  - The prepared sample is injected into an LC-MS/MS system.
  - Chromatographic separation is performed on a suitable column (e.g., C18) to separate Iloprost from other components.
  - The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Iloprost and **16-(R)-Iloprost-d4**.
- Data Analysis:
  - The peak areas of the analyte (Iloprost) and the internal standard (**16-(R)-Iloprost-d4**) are measured.
  - A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards.

- The concentration of Iloprost in the biological sample is then determined from this calibration curve.



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Caption: General workflow for Iloprost quantification.

## Conclusion

**16-(R)-Iloprost-d4** is an indispensable tool for the bioanalytical quantification of Iloprost. Its well-defined chemical properties and high stability make it an ideal internal standard for demanding analytical methods. A thorough understanding of its characteristics, as well as the biological pathways of its non-deuterated analog, is essential for its effective application in pharmaceutical research and development.

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